(2-Methylbenzo[d]thiazol-5-yl)methanol is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen in their ring structure. This compound is characterized by the presence of a methyl group attached to a benzo[d]thiazole moiety, along with a hydroxymethyl functional group. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
The compound can be synthesized through various organic chemistry methods, which will be discussed in detail later in this article. It is often referenced in scientific literature focusing on synthetic organic chemistry and pharmacological studies.
(2-Methylbenzo[d]thiazol-5-yl)methanol is classified as:
The synthesis of (2-Methylbenzo[d]thiazol-5-yl)methanol can be achieved through several methods, including:
(2-Methylbenzo[d]thiazol-5-yl)methanol can participate in various chemical reactions, including:
The mechanism of action for (2-Methylbenzo[d]thiazol-5-yl)methanol primarily involves its interactions at a molecular level with biological targets:
Research into specific biological activities is ongoing, with studies focusing on its potential as an anti-inflammatory or antimicrobial agent.
(2-Methylbenzo[d]thiazol-5-yl)methanol has several potential applications:
(2-Methylbenzo[d]thiazol-5-yl)methanol represents a structurally optimized benzothiazole derivative featuring a hydroxymethyl (–CH₂OH) functional group at the C5 position and a methyl group at C2 of the fused bicyclic system. Its molecular formula is C₉H₉NOS (MW: 179.24 g/mol), with the benzothiazole core comprising a benzene ring fused to a 5-membered thiazole containing both nitrogen and sulfur heteroatoms [1] [10]. This compound belongs to a privileged scaffold in medicinal chemistry due to the benzothiazole nucleus’s remarkable capacity for diverse non-covalent interactions. The sulfur atom facilitates hydrophobic contacts, the nitrogen hydrogen bonding, and the aromatic system π-π stacking—properties crucial for bioactivity .
Table 1: Key Structural Features and Comparison with Related Benzothiazoles
Compound | Substituents | Molecular Formula | Key Structural Attributes |
---|---|---|---|
(2-Methylbenzo[d]thiazol-5-yl)methanol | –CH₃ (C2), –CH₂OH (C5) | C₉H₉NOS | Hydroxymethyl enables conjugation; methyl enhances electron density |
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione | –CH₃ (C2), –OCH₃ (C5) | C₉H₇NO₃S | Quinone oxidation state; methoxy donor capacity |
6-Fluoro-2-methylbenzo[d]thiazol-5-yl derivatives | –CH₃ (C2), –F (C6) | C₈H₆FNXS* | Fluorine enhances bioavailability & membrane penetration |
2-Methylbenzo[d]thiazol-5-amine dihydrochloride | –CH₃ (C2), –NH₂ (C5) | C₈H₁₀Cl₂N₂S | Protonatable amine for salt formation & solubility |
X = Variable substituent [7] [8] [2]
The C5 hydroxymethyl group significantly enhances this molecule’s versatility compared to simpler benzothiazoles. It serves as: (1) a hydrogen bond donor/acceptor, improving water solubility; (2) a handle for further chemical derivatization (e.g., esterification, etherification); and (3) a conformational modifier influencing molecular recognition [5] [10]. These attributes explain its emergence as a critical intermediate in synthesizing complex bioactive molecules targeting neurological pathways [6] [9].
This benzothiazole derivative demonstrates substantial promise in addressing central nervous system (CNS) disorders through two primary mechanisms: monoamine oxidase (MAO) inhibition and dopamine receptor modulation.
MAO-B Inhibition for Neurodegenerative Disease: Structural optimization of 2-methylbenzothiazoles yields exceptionally potent MAO-B inhibitors. Derivatives featuring benzyloxy substitutions at C5/C6 positions achieve IC₅₀ values below 17 nM with >1000-fold selectivity over MAO-A. The most potent analogue (4-nitrobenzyloxy-substituted) exhibits an IC₅₀ of 4.6 nM against human MAO-B [6]. This inhibition elevates synaptic dopamine levels—a therapeutic strategy in Parkinson’s disease. The hydroxymethyl precursor enables installation of these bioactive substituents via ether linkages. Computational docking reveals these inhibitors span MAO-B’s entrance and substrate cavities, with the benzothiazole core forming π-stacking and the benzyloxy group occupying hydrophobic pockets [6].
Dopamine D4 Receptor Targeting: Novel benzothiazole-based dopamine D4 receptor (D4R) ligands derived from this scaffold demonstrate exceptional affinity (Kᵢ ≤ 6.9 nM) and selectivity (>91-fold over D2/D3 receptors). Compound 16f—a structural analogue synthesized using 2-methylbenzothiazole intermediates—acts as a potent D4R partial agonist with significant brain penetration (brain/plasma AUC >3). In vivo, 16f (5–30 mg/kg) dose-dependently reduces cocaine self-administration in rats, validating D4R modulation for substance use disorders [4].
Table 2: Bioactive Derivatives Synthesized from (2-Methylbenzo[d]thiazol-5-yl)methanol Precursors
Biological Target | Derivative Structure | Key Activity Data | Therapeutic Implication |
---|---|---|---|
MAO-B | 5-(4-Nitrobenzyloxy)-2-methylbenzo[d]thiazole | IC₅₀ = 4.6 nM; >5000-fold selectivity vs MAO-A | Parkinson’s disease neuroprotection |
MAO-A | 5-(4-Chlorobenzyloxy)-2-methylbenzo[d]thiazole | IC₅₀ = 132 nM | Antidepressant development |
Dopamine D4 receptor | 2-(4-(Pyridin-2-yl)piperazin-1-yl)alkyl derivatives | Kᵢ = 1.2–6.9 nM; D4R partial agonism | Cocaine use disorder modulation |
Tau aggregation inhibitor | 6-Fluoro-2-methylbenzo[d]thiazol-5-yl derivatives | Patent US10752632B2 claims CNS permeability | Alzheimer’s disease modification |
Furthermore, fluorinated analogues (e.g., 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds) developed from this chemical lineage show enhanced blood-brain barrier penetration, making them candidates for targeting tau pathology in Alzheimer’s and progressive supranuclear palsy [7].
The hydroxymethyl group in (2-Methylbenzo[d]thiazol-5-yl)methanol serves as a versatile handle for diverse pharmacophore transformations:
General Synthesis: 2-Methylbenzo[d]thiazol-5-ol + Benzyl bromide → 5-(Substituted-benzyloxy)-2-methylbenzo[d]thiazole
Esterification: Coupling with carboxylic acids via carbodiimide chemistry generates ester conjugates. For example, N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (EVT-2996425) incorporates the scaffold via amide linkage, exhibiting protease inhibitory activity [9].
Functional Group Interconversion: Oxidation to aldehydes (e.g., using Dess-Martin periodinane) or conversion to halides enables chain elongation. The resulting aldehyde intermediates participate in reductive aminations for dopamine receptor ligand synthesis [4].
Scheme 1: Synthetic Applications of (2-Methylbenzo[d]thiazol-5-yl)methanol
OH │ │ ┌─────┴─────┐ ┌─────────────────┐ │ Benzothiaz│─OH + Br─Rᵢ │ Base (K₂CO₃) │ │ Core │─────────────► │ DMF, 25°C, 24h │─► Benzyloxy ethers (MAO inhibitors) └─────┬─────┘ └─────────────────┘ │ │ ┌─────┴─────┐ ┌─────────────────┐ │ Benzothiaz│─OH + Rₖ─CO₂H │ EDC, DMAP │ │ Core │─────────────► │ DCM, 0°C→RT │─► Ester/amide conjugates (e.g., EVT-2996425) └─────┬─────┘ └─────────────────┘ │ │ ┌─────┴─────┐ ┌─────────────────┐ │ Benzothiaz│─OH │ Oxidation (DMP) │ │ Core │─────────────► │ │─► Aldehyde intermediates → Amine derivatives └───────────┘ └─────────────────┘
These transformations underpin the scaffold’s value in constructing:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: